4-({[(4-methoxybenzoyl)oxy]imino}methyl)-N,N-dimethylaniline
Description
4-({[(4-methoxybenzoyl)oxy]imino}methyl)-N,N-dimethylaniline is an organic compound known for its unique chemical structure and properties It is characterized by the presence of a methoxybenzoyl group, an oxime moiety, and a dimethylaniline core
Properties
IUPAC Name |
[(E)-[4-(dimethylamino)phenyl]methylideneamino] 4-methoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-19(2)15-8-4-13(5-9-15)12-18-22-17(20)14-6-10-16(21-3)11-7-14/h4-12H,1-3H3/b18-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCLXMUQUAZYEDN-LDADJPATSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=NOC(=O)C2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=N/OC(=O)C2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[(4-methoxybenzoyl)oxy]imino}methyl)-N,N-dimethylaniline typically involves the reaction of 4-methoxybenzoyl chloride with N,N-dimethylaniline in the presence of a base such as pyridine. The resulting intermediate is then treated with hydroxylamine hydrochloride to form the oxime derivative. The reaction conditions generally require controlled temperatures and anhydrous solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-({[(4-methoxybenzoyl)oxy]imino}methyl)-N,N-dimethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include quinone derivatives, amine derivatives, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
In the field of chemistry, this compound serves as a crucial building block for synthesizing more complex organic molecules. It acts as a reagent in various organic reactions, including:
- Oxidation: Can be oxidized to form quinone derivatives.
- Reduction: The oxime group can be reduced to an amine.
- Substitution Reactions: Electrophilic substitution can occur at the aromatic ring.
Biology
Research into the biological activities of this compound has revealed potential applications, particularly in:
- Antimicrobial Properties: Studies suggest that it may exhibit antimicrobial effects.
- Anticancer Properties: There is ongoing research into its efficacy against various cancer cell lines, indicating potential therapeutic uses.
Medicine
In medicinal chemistry, 4-({[(4-methoxybenzoyl)oxy]imino}methyl)-N,N-dimethylaniline is investigated as a pharmaceutical intermediate. Its unique structure allows for modifications that could lead to new drug candidates targeting specific biological pathways.
Industrial Applications
The compound is utilized in the production of dyes, pigments, and other industrial chemicals. Its ability to undergo various chemical transformations makes it valuable in developing materials with specific properties.
Case Studies and Research Findings
- Anticancer Activity:
- Synthesis of Dyes:
- Biological Mechanisms:
Mechanism of Action
The mechanism of action of 4-({[(4-methoxybenzoyl)oxy]imino}methyl)-N,N-dimethylaniline involves its interaction with specific molecular targets and pathways. The oxime group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the aromatic ring and methoxybenzoyl group can interact with enzymes and receptors, modulating their function.
Comparison with Similar Compounds
Similar Compounds
- 4-((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-methoxy-5-((phenylamino)methyl)phenol
- 2-(anilinomethyl)phenol
Uniqueness
4-({[(4-methoxybenzoyl)oxy]imino}methyl)-N,N-dimethylaniline is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its oxime moiety and methoxybenzoyl group differentiate it from other similar compounds, making it a valuable compound for various research applications.
Biological Activity
4-({[(4-methoxybenzoyl)oxy]imino}methyl)-N,N-dimethylaniline, with the CAS number 331460-36-7, is a synthetic compound that belongs to the class of substituted anilines. Its structure comprises a methoxybenzoyl group linked to an imino group and a dimethylamino moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications.
- Molecular Formula : C17H18N2O3
- Molecular Weight : 298.34 g/mol
- Boiling Point : Approximately 452.9 ± 55.0 °C (predicted)
- Density : 1.09 ± 0.1 g/cm³ (predicted)
- pKa : 4.02 ± 0.24 (predicted) .
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, a related compound was tested against CCRF-CEM leukemia cells, showing varying degrees of activity with IC50 values indicating potential for further development . The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation.
Mechanistic Insights
The biological activity of this compound may be attributed to its ability to interact with biological macromolecules, such as proteins and nucleic acids. The imino group can participate in hydrogen bonding and π-stacking interactions, which are crucial for binding to target sites within cells.
Study on Anticancer Properties
In a study focusing on the synthesis and biological evaluation of substituted anilines, researchers found that certain derivatives exhibited promising anticancer activity against various human cancer cell lines. The study highlighted the importance of the methoxy group in enhancing bioactivity .
Structure-Activity Relationship (SAR)
A detailed SAR analysis revealed that modifications on the benzene ring significantly influenced the biological activity of related compounds. The presence of electron-donating groups, such as methoxy, was found to enhance cytotoxicity by increasing lipophilicity and improving cellular uptake .
Data Table: Comparative Biological Activity
| Compound Name | Structure Features | IC50 (μg/mL) | Activity Type |
|---|---|---|---|
| Compound A | Methoxy group | 6.7 | Anticancer |
| Compound B | No methoxy group | >20 | Anticancer |
| Compound C | Substituted Aniline | Varies | Antimicrobial |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing and characterizing 4-({[(4-methoxybenzoyl)oxy]imino}methyl)-N,N-dimethylaniline?
- Methodological Answer : The compound can be synthesized via condensation reactions between 4-methoxybenzoyl chloride derivatives and N,N-dimethyl-4-aminobenzaldehyde intermediates. Purification is typically achieved through recrystallization or column chromatography. Characterization involves spectroscopic techniques:
- 1H/13C-NMR to confirm proton and carbon environments (e.g., imino and methoxy groups).
- IR spectroscopy to identify C=N (imine) and ester (C=O) stretches (~1600–1700 cm⁻¹).
- Single-crystal X-ray diffraction to resolve molecular geometry and confirm stereochemistry .
Q. How can crystallographic data resolve structural ambiguities in Schiff base analogs?
- Methodological Answer : X-ray crystallography provides precise bond lengths, angles, and dihedral angles. For example:
- Compare N–C (imine) bond lengths (typically 1.26–1.31 Å) to assess resonance stabilization .
- Analyze dihedral angles between aromatic rings (e.g., 8.2°–73.4° in CSD entries) to evaluate steric and electronic effects.
- Use Hirshfeld surface analysis to quantify intermolecular interactions (e.g., H-bonding, π-π stacking) .
Advanced Research Questions
Q. How can computational methods validate experimental data for this compound?
- Methodological Answer :
- Density Functional Theory (DFT) with B3LYP/6-31G(d) calculates optimized geometries, vibrational frequencies, and NMR chemical shifts. Compare results with experimental X-ray/NMR data to validate accuracy.
- Molecular Electrostatic Potential (MEP) maps identify nucleophilic/electrophilic regions, aiding reactivity predictions .
- Solvent effects are modeled using Polarizable Continuum Model (PCM) to simulate conformational changes in polar/nonpolar media .
Q. What strategies analyze structural variations in benzylideneaniline analogs using crystallographic databases?
- Methodological Answer :
- Perform a Cambridge Structural Database (CSD) survey filtered by R-factor <0.075 and no disorder.
- Use Mercury software to cluster dihedral angles (e.g., 6.3° vs. 51.6°) and correlate substituent effects (e.g., methoxy vs. ethoxy groups) .
- Statistically analyze bond-length distributions (e.g., N–C imine bonds) to identify outliers and electronic trends .
Q. How can this compound be modified to design coordination complexes for catalytic applications?
- Methodological Answer :
- Introduce electron-withdrawing groups (e.g., nitro) on the benzoyl ring to enhance metal-binding affinity.
- Replace methoxy with chelating groups (e.g., pyridyl) to stabilize transition-metal centers.
- Validate ligand-metal interactions via UV-vis spectroscopy (charge-transfer bands) and cyclic voltammetry .
Q. What experimental and computational approaches assess solvent effects on molecular conformation?
- Methodological Answer :
- Experimental : Compare X-ray structures of crystals grown in different solvents (e.g., ethanol vs. DMSO).
- Computational : Use Onsager model or PCM to calculate solvation energies and torsional energy profiles (e.g., AM1 semi-empirical method) .
Q. How can frontier molecular orbital (FMO) analysis predict reactivity in photochemical studies?
- Methodological Answer :
- Calculate HOMO-LUMO gaps (DFT/B3LYP) to estimate excitation energies.
- Correlate with UV-vis absorption spectra to identify charge-transfer transitions.
- Use time-dependent DFT (TD-DFT) to simulate excited-state behavior for applications in optoelectronics .
Q. What role do substituents (e.g., methoxy) play in modulating electronic properties?
- Methodological Answer :
- Compare Hammett σ constants of substituents to quantify electron-donating/withdrawing effects.
- Analyze NMR chemical shifts (e.g., deshielding of aromatic protons) to assess resonance contributions.
- Use CSD data to correlate substituent size (e.g., methoxy vs. ethoxy) with dihedral angle distortions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
